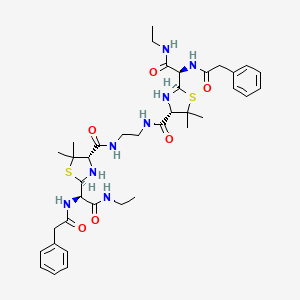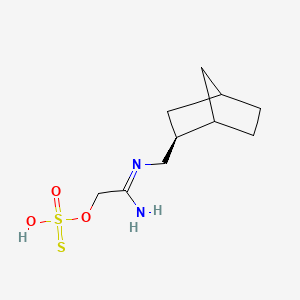
2-(Butyl(2-(diethylamino)ethyl)amino)-6'-chloro-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butyl group, a diethylaminoethyl group, and a chloro-o-acetotoluidide moiety
Métodos De Preparación
The synthesis of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride typically involves several steps. One common method is the nucleophilic substitution reaction, where a haloalkane reacts with an amine to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to increase the reaction rate .
In industrial production, the synthesis may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality compound .
Análisis De Reacciones Químicas
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride .
In substitution reactions, the compound can react with halogens or other nucleophiles to form new products. For example, a reaction with chlorine can produce a chlorinated derivative, while a reaction with an alkyl halide can produce an alkylated product .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a reagent in various biochemical assays and experiments.
In industry, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is used in the production of polymers and other materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride has unique properties that make it valuable for specific applications. Similar compounds include other amine derivatives and chloro-substituted aromatic compounds. the presence of the butyl and diethylaminoethyl groups in this compound provides it with distinct chemical and physical properties that can be advantageous in certain contexts .
Conclusion
2-(Butyl(2-(diethylamino)ethyl)amino)-6’-chloro-o-acetotoluidide hydrochloride is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and properties make it valuable for the synthesis of other compounds, as well as for use in various biochemical and pharmaceutical applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively.
Propiedades
Número CAS |
102489-47-4 |
|---|---|
Fórmula molecular |
C19H33Cl2N3O |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-[butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32ClN3O.ClH/c1-5-8-12-23(14-13-22(6-2)7-3)15-18(24)21-19-16(4)10-9-11-17(19)20;/h9-11H,5-8,12-15H2,1-4H3,(H,21,24);1H |
Clave InChI |
HBPOLOPOSNDZMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC[NH+](CC)CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



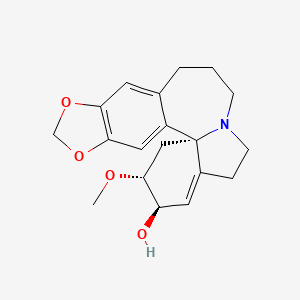
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
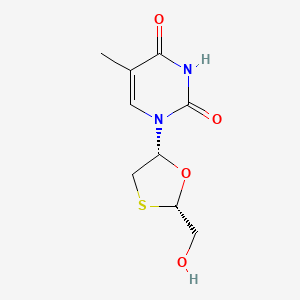
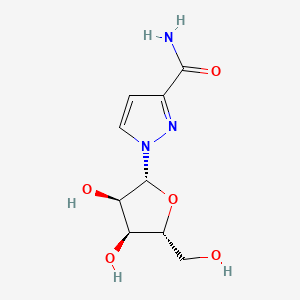
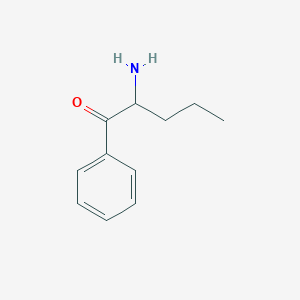
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
